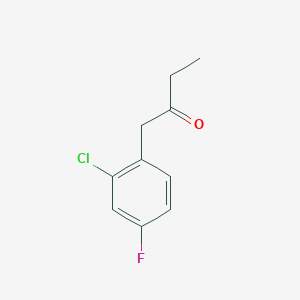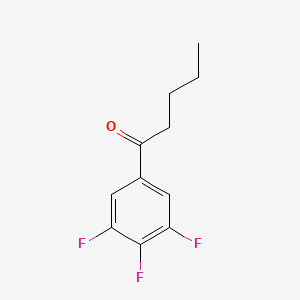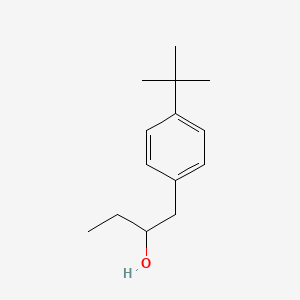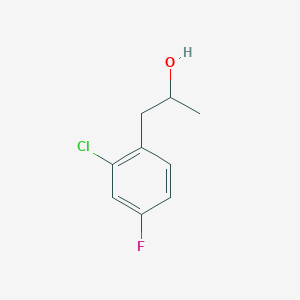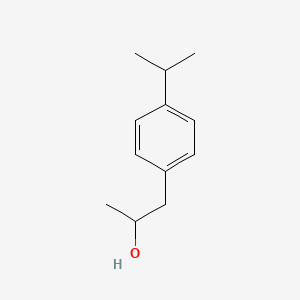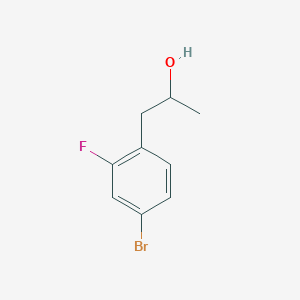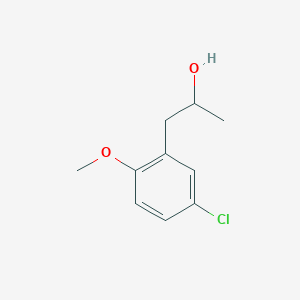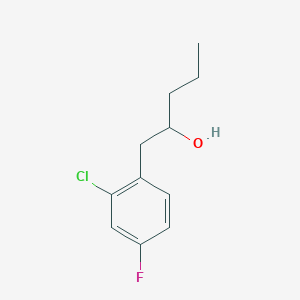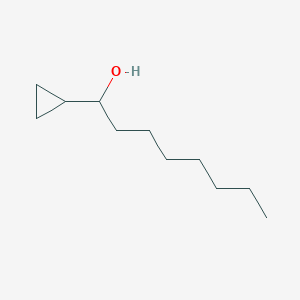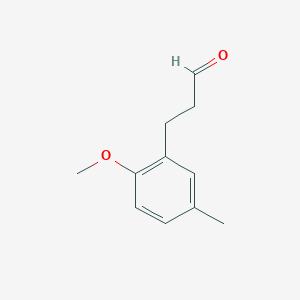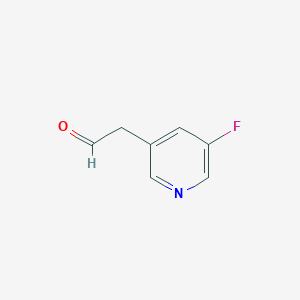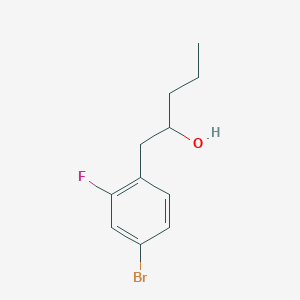
1-(4-Bromo-2-fluorophenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-fluorophenyl)-2-pentanol is an organic compound that belongs to the class of phenylpentanols It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-pentanol typically involves the reaction of 4-bromo-2-fluorobenzene with a suitable pentanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromo-2-fluorobenzene is reacted with a pentyl magnesium bromide in the presence of a catalyst to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography.
化学反应分析
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentanone.
Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentane.
Substitution: Formation of derivatives with different functional groups replacing the bromine or fluorine atoms.
科学研究应用
1-(4-Bromo-2-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substitution on a phenyl ring but lacks the pentanol chain.
4-Bromo-2-fluorobenzylamine: Contains a similar phenyl ring substitution but with an amine group instead of a hydroxyl group.
4-Bromo-2-fluorophenylmethanol: Similar structure but with a shorter alcohol chain.
Uniqueness: 1-(4-Bromo-2-fluorophenyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the pentanol chain, makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQCINRSWMIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=C(C=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
